N-(2,4-difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide
Description
N-(2,4-Difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide (referred to herein as the target compound) is a pyridinecarboxamide derivative featuring a 2,4-difluorophenyl group and a propylthio substituent. According to , this compound is identified as diflufenican, a herbicide used for broadleaf weed control in agricultural settings . The 2,4-difluorophenyl moiety is a common pharmacophore in agrochemicals and pharmaceuticals, contributing to enhanced lipophilicity and target binding affinity. The propylthio group at the 6-position of the pyridine ring may influence its solubility, stability, and interaction with biological targets.
Structure
3D Structure
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-6-propylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2OS/c1-2-7-21-14-6-3-10(9-18-14)15(20)19-13-5-4-11(16)8-12(13)17/h3-6,8-9H,2,7H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWDKYDPMXRWST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601189873 | |
| Record name | N-(2,4-Difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601189873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339030-43-2 | |
| Record name | N-(2,4-Difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339030-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,4-Difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601189873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide typically involves the reaction of 2,4-difluoroaniline with 6-(propylthio)-3-pyridinecarboxylic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane or dimethylformamide and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Sulfonamide and Carboxamide Linkages
Compound 22f ():
- Structure: 2-(6-(5-((2,4-Difluorophenyl)sulfonamido)-6-methoxypyridin-3-yl)quinolin-4-yl)-N-(3-methoxypropyl)oxazole-5-carboxamide.
- Key Features: Incorporates a sulfonamide-linked 2,4-difluorophenyl group, a methoxypyridine core, and a quinoline-oxazole-carboxamide side chain.
- Synthesis : Synthesized via flash column chromatography (59% yield) .
- Its structural complexity contrasts with the simplicity of diflufenican, highlighting divergent therapeutic/agrochemical applications.
Compound 7e ():
- Structure: 6-(5-((2,4-Difluorophenyl)sulfonamido)-6-methoxypyridin-3-yl)-N-(7-(hydroxyamino)-7-oxoheptyl)quinoline-4-carboxamide.
- Key Features: Contains a sulfonamide-linked 2,4-difluorophenyl group, a hydroxyamino-oxoheptyl chain, and a quinoline-carboxamide backbone.
- Synthesis : 46.8% yield; characterized by NMR and LC-HRMS .
- Application : Designed as a dual PI3K/HDAC inhibitor, demonstrating the role of 2,4-difluorophenyl in targeting cancer-related enzymes.
Diflunisal ():
Agrochemical Analogues
Diflufenican ():
- Structure : The target compound, featuring a propylthio group.
- Key Features : The thioether linkage enhances resistance to hydrolysis compared to ester or ether analogues.
- Application : Herbicidal activity via inhibition of phytoene desaturase in weeds .
Sulfentrazone ():
- Structure : N-(2,4-Dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide.
- Key Features : Contains a triazolone ring and difluoromethyl group.
- Application: Herbicide targeting protoporphyrinogen oxidase (PPO) .
Key Observations :
- Substituent Effects: The propylthio group in diflufenican improves environmental stability compared to hydrolytically labile groups (e.g., esters in niclosamide derivatives) .
- Synthetic Accessibility : Yields for sulfonamide-carboxamide hybrids (46–64%) are comparable to agrochemicals, though optimization for scale-up may differ.
- Biological Targets : The 2,4-difluorophenyl group is versatile, enabling interactions with enzymes (PI3K/HDAC), COX-2, or plant-specific targets .
Biological Activity
N-(2,4-Difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide is a compound that has garnered attention for its potential biological activities. This article presents an overview of its chemical properties, biological mechanisms, and research findings related to its efficacy in various biological contexts.
- CAS Number : 339030-43-2
- Molecular Formula : C15H14F2N2OS
- Molecular Weight : 308.35 g/mol
- Structure : The compound features a pyridine ring substituted with a difluorophenyl group and a propylthio moiety, contributing to its unique biological profile.
Research indicates that this compound may interact with various biological pathways:
- Inhibition of Glycolysis : Similar to other fluorinated compounds, it may inhibit glycolytic enzymes, which is particularly relevant in cancer therapy. Inhibition of glycolysis can lead to reduced energy production in rapidly dividing cancer cells, making them more susceptible to treatment .
- Receptor Modulation : The compound's structure suggests potential interactions with serotonin receptors, which are implicated in numerous psychiatric and neurological conditions. It may act as an agonist or antagonist depending on the receptor subtype involved .
In Vitro Studies
A series of studies have evaluated the cytotoxic effects of this compound in various cancer cell lines. Notable findings include:
- Cytotoxicity : The compound exhibited significant cytotoxic effects against glioblastoma multiforme (GBM) cell lines, with IC50 values indicating potent activity compared to standard treatments .
- Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to hexokinase, a key enzyme in the glycolytic pathway, thereby inhibiting its activity and reducing glucose metabolism in cancer cells .
Case Studies
-
Case Study on GBM Treatment :
- Objective : To evaluate the efficacy of this compound in GBM.
- Methodology : In vitro assays were conducted using GBM cell lines treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with a noted mechanism involving apoptosis induction.
-
Neuropharmacological Evaluation :
- Objective : To assess the effects on serotonin receptor modulation.
- Methodology : Behavioral assays in rodent models were performed to evaluate changes in anxiety-like behaviors.
- Results : The compound showed promise as a selective agonist for serotonin receptors, suggesting potential applications in treating mood disorders .
Summary Table of Biological Activities
Q & A
Q. What synthetic strategies are effective for preparing N-(2,4-difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide, and how is structural purity confirmed?
The compound can be synthesized via coupling reactions involving a 2,4-difluorophenyl sulfonamide intermediate. Flash column chromatography (e.g., hexane:ethyl acetate 1:1) is commonly used for purification, yielding white solids with moderate-to-high purity (59–64% yields). Structural confirmation relies on , , and HRMS. For example, chemical shifts for aromatic protons typically appear at δ 7.5–8.5 ppm, while HRMS provides exact mass verification (e.g., [M+H] at m/z 395.1024) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
and HRMS are essential. Aromatic protons in the pyridine and difluorophenyl moieties show distinct splitting patterns due to fluorine coupling. Discrepancies in NMR data (e.g., unexpected splitting) may arise from impurities or solvent effects. Cross-referencing with (e.g., carbonyl carbons at ~165 ppm) and repeating purification steps (e.g., recrystallization) can resolve ambiguities .
Q. How is the compound’s solubility and stability assessed in preclinical studies?
Solubility is tested in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy. Stability studies involve incubating the compound at 25°C and 37°C over 72 hours, followed by HPLC analysis to detect degradation products. For instance, thioether linkages may oxidize under acidic conditions, requiring inert storage (argon atmosphere, -20°C) .
Advanced Research Questions
Q. How can molecular docking (e.g., AutoDock Vina) predict binding modes of this compound to PI3K/mTOR or HDAC targets?
AutoDock Vina optimizes ligand-receptor interactions by scoring binding affinities. The compound’s propylthio group may occupy hydrophobic pockets in PI3K (e.g., ATP-binding site), while the difluorophenyl moiety engages in π-π stacking. Docking parameters (exhaustiveness = 20, grid center on catalytic residues) improve accuracy. Validation via MD simulations (RMSD < 2 Å) ensures stable binding .
Q. What methodologies address contradictions in reported IC50_{50}50 values across kinase inhibition assays?
Discrepancies may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Standardize protocols:
Q. How are dual-target inhibitors (PI3K/HDAC) designed using this scaffold, and what structural modifications enhance selectivity?
Introduce hydroxamate groups (e.g., ) to chelate HDAC zinc ions. Maintain the pyridinecarboxamide core for PI3K binding. SAR studies show that extending the alkyl chain (C5–C7) improves HDAC1 inhibition (IC < 100 nM) but may reduce solubility. Balance lipophilicity (cLogP < 4) via PEG linkers .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
Use rodent models (Sprague-Dawley rats) for PK studies:
- Oral bioavailability via AUC (target >20%).
- Plasma half-life determined by LC-MS/MS. Toxicity: Monitor liver enzymes (ALT/AST) and histopathology. For neurotoxicity, assess motor function (rotarod test). Metabolite identification via UPLC-QTOF-MS detects sulfoxide derivatives from thioether oxidation .
Methodological Notes
- Synthetic Optimization : Replace propylthio with bulkier groups (e.g., cyclohexylmethyl) to study steric effects on target binding .
- Data Reproducibility : Share raw spectral data (e.g., NMR FID files) and docking parameters in supplementary materials.
- Contradiction Resolution : Cross-validate biological activity using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
